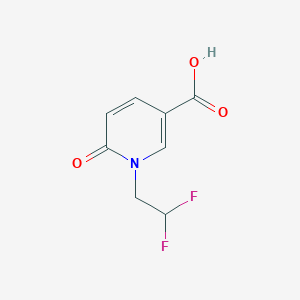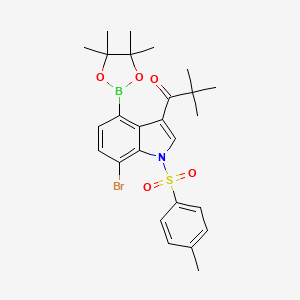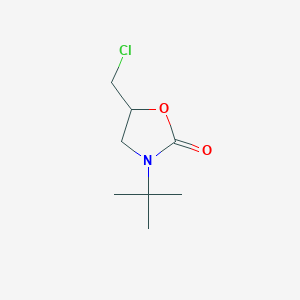![molecular formula C8H10ClNOS B15276150 3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . This compound is characterized by the presence of a chlorinated thiophene ring attached to an azetidine ring via a methoxy linkage. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 3-[(5-Chlorothiophen-2-yl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with azetidine in the presence of a base to form the desired product The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction
Analyse Des Réactions Chimiques
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Applications De Recherche Scientifique
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methoxy]azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the chlorinated thiophene ring and the azetidine moiety may contribute to its biological activity by facilitating interactions with enzymes, receptors, or other biomolecules .
Comparaison Avec Des Composés Similaires
3-[(5-Chlorothiophen-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(5-Bromothiophen-2-yl)methoxy]azetidine: Similar structure but with a bromine atom instead of chlorine.
3-[(5-Methylthiophen-2-yl)methoxy]azetidine: Similar structure but with a methyl group instead of chlorine.
3-[(5-Fluorothiophen-2-yl)methoxy]azetidine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which may influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H10ClNOS |
|---|---|
Poids moléculaire |
203.69 g/mol |
Nom IUPAC |
3-[(5-chlorothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
Clé InChI |
QSRPKQAVRGPJGM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCC2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


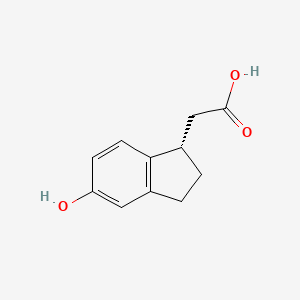
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
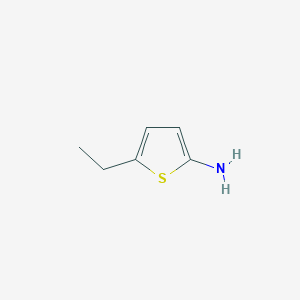
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
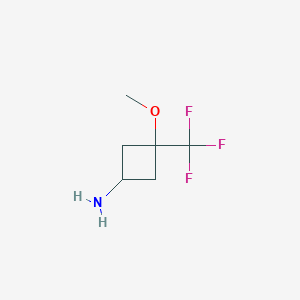
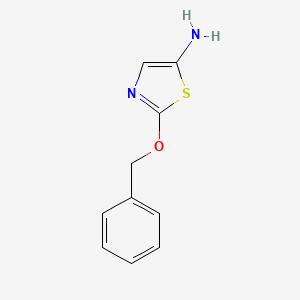
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
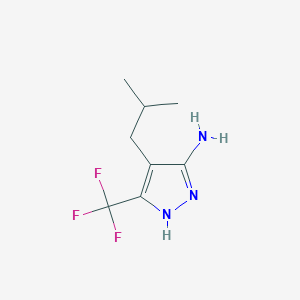
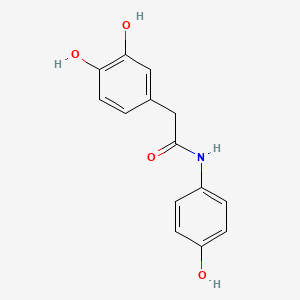
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
